In-Depth Technical Guide: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0)
In-Depth Technical Guide: 1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Physicochemical profiling, mechanistic rationale, synthetic methodologies, and biological applications.
Executive Summary & Chemical Identity
As a Senior Application Scientist, I frequently encounter the challenge of optimizing privileged scaffolds for advanced agrochemical and pharmaceutical applications. The compound 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CAS 1509704-18-0) represents a highly specialized integration of the tetramic acid (pyrrolidine-2,4-dione) core with a lipophilic, electron-withdrawing trifluoromethoxy (-OCF 3 ) aryl substituent[1].
This unique stereoelectronic profile makes it a highly specific pharmacophore. The tetramic acid core provides a chelating center capable of interacting with metalloenzymes, while the -OCF 3 group modulates membrane permeability and metabolic stability[2].
Quantitative Data Summary
To establish a baseline for experimental design, the physicochemical properties of the compound are summarized below:
| Property | Value |
| CAS Number | 1509704-18-0 |
| Molecular Formula | C 11 H 8 F 3 NO 3 |
| Molecular Weight | 259.18 g/mol |
| Monoisotopic Mass | 259.0456 Da |
| Predicted XLogP | 2.2 |
| Core Scaffold | Tetramic Acid (Pyrrolidine-2,4-dione) |
| Key Substituent | 4-(Trifluoromethoxy)phenyl |
Mechanistic Rationale: The Tetramic Acid Core & Trifluoromethoxy Substitution
The design of this molecule is not arbitrary; it is rooted in strict chemical causality designed to exploit specific biological targets[3].
Keto-Enol Tautomerism & Metal Chelation
The pyrrolidine-2,4-dione ring is characterized by a dynamic keto-enol tautomerism. In polar environments, the equilibrium shifts toward the enol form (4-hydroxy-3-pyrrolin-2-one). This tautomerism is functionally critical: the enolate acts as a highly effective bidentate ligand. By chelating divalent cations (such as Mg 2+ or Ca 2+ ) within the active sites of target metalloenzymes, the tetramic acid core effectively anchors the molecule, competitively inhibiting native substrate binding[3].
The "Fluorine Effect" of the -OCF 3 Group
The addition of the 4-(trifluoromethoxy)phenyl group serves two primary functions:
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Metabolic Resistance: Unlike a standard methoxy (-OCH 3 ) group, which is highly susceptible to oxidative dealkylation by Cytochrome P450 enzymes, the -OCF 3 group is sterically and electronically shielded, dramatically increasing the compound's half-life in vivo.
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Lipophilicity & Permeability: The -OCF 3 group possesses a high Hansch lipophilicity parameter ( π = 1.04). It adopts an orthogonal conformation relative to the phenyl ring, maximizing lipid solubility and facilitating passive diffusion across complex biological barriers, such as the mycolic acid cell wall of mycobacteria or the waxy cuticles of agricultural pests[4].
Synthetic Methodology: The Lacey-Dieckmann Cyclization Workflow
The synthesis of N-aryl tetramic acids requires a strategy that avoids premature exposure of the base-labile 1,3-dicarbonyl system. The Lacey-Dieckmann condensation is the gold standard for this scaffold, as it constructs the acyclic precursor first and employs a late-stage intramolecular cyclization[5].
To ensure a self-validating workflow, each intermediate must be analytically confirmed before proceeding, as the final cyclization is highly sensitive to unreacted secondary amines or moisture.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Precursor Synthesis)
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Procedure: Dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in anhydrous acetonitrile (MeCN). Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of ethyl bromoacetate. Heat the mixture to 80 °C for 12 hours.
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HBr, driving the equilibrium forward without competing for the alkylating agent.
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Validation: Monitor via LC-MS. The reaction is complete when the primary aniline peak disappears, yielding N-(4-(trifluoromethoxy)phenyl)glycine ethyl ester.
Step 2: N-Acylation (Acyclic Intermediate Formation)
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Procedure: Isolate the secondary amine and redissolve in anhydrous dichloromethane (DCM) at 0 °C. Add 1.5 equivalents of triethylamine (TEA), followed by the slow addition of 1.2 equivalents of ethyl malonyl chloride. Allow the reaction to warm to room temperature over 4 hours.
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Causality: The low temperature prevents the formation of ketene side-products from the malonyl chloride.
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Validation: TLC and LC-MS must confirm the complete conversion of the secondary amine to the acyclic diester intermediate.
Step 3: Lacey-Dieckmann Cyclization
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Procedure: Dissolve the purified acyclic diester in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add 1.2 equivalents of Potassium tert-butoxide (tBuOK) portion-wise. Stir for 2 hours.
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Causality: The strong alkoxide base abstracts the highly acidic α -proton of the malonyl group. The resulting carbanion initiates an intramolecular nucleophilic attack on the adjacent glycine ester carbonyl, extruding ethanol and closing the pyrrolidine-2,4-dione ring[5].
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Validation: Quench the reaction by acidifying with 1M HCl to pH 3. The product will precipitate. The appearance of a highly UV-active species (due to the conjugated enol tautomer) on HPLC confirms successful cyclization.
Synthetic workflow for 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione via Lacey-Dieckmann cyclization.
Biological Applications & Target Pathways
Agrochemical: Acetyl-CoA Carboxylase (ACCase) Inhibition
In agrochemical development, N-aryl and spirocyclic tetramic acids are deployed as potent lipid biosynthesis inhibitors. They specifically target Acetyl-CoA Carboxylase (ACCase) , the rate-limiting enzyme in de novo fatty acid synthesis. By chelating the Mg 2+ ion within the carboxyltransferase domain of ACCase, these compounds halt the conversion of Acetyl-CoA to Malonyl-CoA. This systemic disruption prevents the formation of new cell membranes, leading to the desiccation and death of target pests (e.g., mites, aphids)[3].
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase) by N-aryl tetramic acids.
Pharmaceutical: Antimicrobial & Antitubercular Activity
In pharmaceutical pipelines, tetramic acid derivatives bearing trifluoromethoxy groups are investigated for their antitubercular and antifungal properties. The high lipophilicity of the -OCF 3 group allows the molecule to penetrate the thick, lipid-rich cell walls of Mycobacterium tuberculosis. Once inside, the tetramic acid core interacts with essential metabolic enzymes (such as CYP51 or 2,2-dialkylglycine decarboxylase), disrupting pathogen survival[4].
Analytical Characterization Standards
To guarantee the structural integrity of the synthesized 1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione, the following analytical standards must be met:
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19 F NMR (376 MHz, CDCl 3 ): A sharp, diagnostic singlet at approximately -58.0 ppm confirms the presence of the intact -OCF 3 group without degradation.
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1 H NMR (400 MHz, CDCl 3 ): The methylene protons at C-3 and C-5 of the pyrrolidine ring will present as distinct singlets (or complex multiplets if the keto-enol tautomerization is slow on the NMR timescale). The aromatic protons will appear as an AA'BB' system between 7.2 and 7.6 ppm.
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High-Resolution Mass Spectrometry (HRMS-ESI): Due to the high acidity of the tetramic acid enol proton, negative ionization mode is highly sensitive. Calculated for C 11 H 8 F 3 NO 3 [M-H] − : 258.0383; observed m/z ~258.038[2].
References
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American Elements. "1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione Product Catalog." American Elements. URL:[Link]
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PubChemLite. "1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,4-dione (CID 79515212)." National Center for Biotechnology Information. URL:[Link]
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Mo, X. et al. "Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride." Organic Syntheses, 2019, 96, 528-585. URL:[Link]
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Schobert, R.; Schlenk, A. "Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids." Molecules (MDPI), 2019, 24(1), 116. URL:[Link]
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Hu, H.-R. et al. "Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study." ResearchGate, 2020. URL:[Link]
